
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with a sulfonic acid group and a chloro-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the chloro-oxoethyl group. The sulfonation can be achieved using sulfuric acid, which adds a sulfonic acid group to the naphthalene ring. The chloro-oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The sulfonic acid group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Aplicaciones Científicas De Investigación
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mecanismo De Acción
The mechanism of action of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds, while the chloro-oxoethyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the chloro-oxoethyl group.
2-Chloronaphthalene: Contains a chloro group but lacks the sulfonic acid group.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups but lacks the chloro-oxoethyl group.
Propiedades
Número CAS |
848415-42-9 |
|---|---|
Fórmula molecular |
C12H9ClO4S |
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
6-(2-chloro-2-oxoethyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H9ClO4S/c13-12(14)6-8-1-2-10-7-11(18(15,16)17)4-3-9(10)5-8/h1-5,7H,6H2,(H,15,16,17) |
Clave InChI |
KAMMNNHSYFZZMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
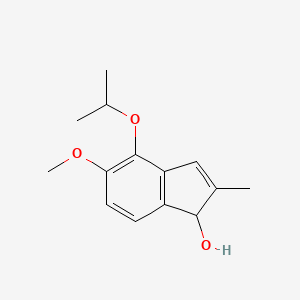
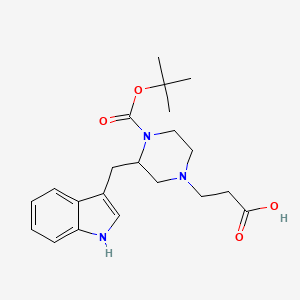
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
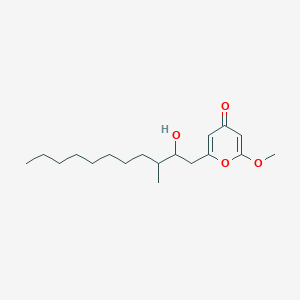


![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)

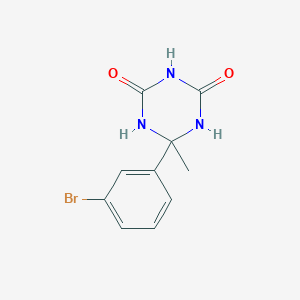
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
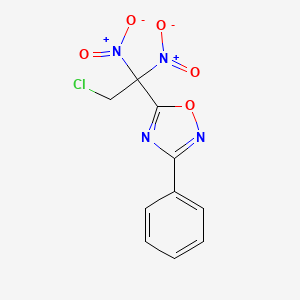
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
